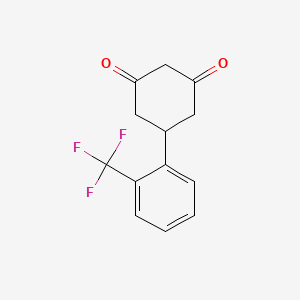

5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione can be achieved through various methods. One common synthetic route involves starting from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate . This process demonstrates the accessibility of trifluoromethyl building blocks for further chemical synthesis. Another related compound, 5-(trifluoromethyl)cyclohexane-1,2,3-trione, can be synthesized in one step by reacting 5-(trifluoromethyl)cyclohexane-1,3-dione with cerium (IV) ammonium nitrate in methanol .

化学反応の分析

5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. It can participate in oxidation, reduction, and substitution reactions. For example, triketones of the 2-(3-oxopropyl)cyclohexane-1,3-dione series can react with boron trifluoride ether

生物活性

5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione, with the chemical formula C₁₃H₁₁F₃O₂ and CAS number 55579-73-2, is a specialized organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with a trifluoromethyl group and a diketone moiety. The trifluoromethyl substitution enhances its lipophilicity and metabolic stability, which are critical factors for biological activity. Its molecular weight is approximately 256.22 g/mol, and it is characterized by a unique trifluoromethyl phenyl group that contributes to its distinct chemical properties.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, indicating that this compound could influence the pharmacokinetics of co-administered drugs.

Potential Applications

- Pharmaceutical Intermediate : The compound is being explored as a potential pharmaceutical intermediate due to its biological activity.

- Enzyme Inhibition : It has shown promise in inhibiting certain enzymes, which could be beneficial in various therapeutic contexts.

- Drug Interaction Studies : Its ability to inhibit CYP1A2 suggests implications for drug interactions and metabolic pathways.

The mechanism of action of this compound likely involves its interaction with specific molecular targets. The inhibition of CYP1A2 could lead to altered metabolism of drugs that are substrates for this enzyme. Additionally, molecular dynamics simulations have indicated stable binding interactions with key amino acids in the enzyme's active site.

Inhibition Studies

Research has demonstrated that this compound can effectively inhibit CYP1A2 activity. For instance, studies have shown that this compound can modulate the metabolic pathways of drugs processed by this enzyme, potentially leading to enhanced efficacy or reduced toxicity of co-administered medications.

Molecular Docking and Dynamics

Recent molecular docking studies identified favorable binding interactions between the compound and CYP1A2. The docking scores indicated strong affinities for the active site residues, suggesting that the compound may serve as a lead candidate for further development as an enzyme inhibitor.

| Study | Findings |

|---|---|

| Inhibition Assay | Demonstrated significant inhibition of CYP1A2 activity |

| Molecular Docking | Identified strong binding interactions with key active site residues |

| Pharmacokinetic Modeling | Suggested alterations in drug metabolism profiles |

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Comparative studies highlight differences in biological activity and enzyme inhibition profiles among these compounds:

| Compound | Structure | CYP1A2 Inhibition | Notes |

|---|---|---|---|

| This compound | Trifluoromethyl phenyl group | Significant | Potential pharmaceutical applications |

| 5,5-Dimethyl-2-(trifluoromethyl)phenylhydrazono-cyclohexane-1,3-dione | Hydrazono derivative | Moderate | Greater anti-inflammatory activity reported |

| 2-Acyl-cyclohexane-1,3-diones | Various acyl substitutions | Variable | Broader applications in agriculture |

特性

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXUINZCBBZSLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345916 |

Source

|

| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-73-2 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。